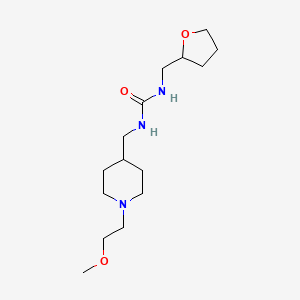

1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Description

This compound features a urea core bridging two distinct moieties: a 1-(2-methoxyethyl)piperidin-4-ylmethyl group and a tetrahydrofuran-2-ylmethyl substituent. The piperidine ring contributes to conformational rigidity, while the methoxyethyl side chain enhances hydrophilicity.

Properties

IUPAC Name |

1-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-(oxolan-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O3/c1-20-10-8-18-6-4-13(5-7-18)11-16-15(19)17-12-14-3-2-9-21-14/h13-14H,2-12H2,1H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVYWRNWJFJEKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)NCC2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, drawing from diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 299.41 g/mol. Its structure includes a methoxyethyl group, a piperidine ring, and a tetrahydrofuran moiety, which are significant for its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₉N₃O₃ |

| Molecular Weight | 299.41 g/mol |

| CAS Number | 2034589-42-7 |

| Chemical Structure | Chemical Structure |

Pharmacological Effects

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the context of neurological and metabolic disorders. The piperidine ring is often associated with various pharmacological effects, including:

- Muscarinic Receptor Agonism : Compounds with similar structures have shown promise in treating neurological disorders such as Alzheimer's disease and schizophrenia due to their interaction with muscarinic receptors .

- G Protein-Coupled Receptor (GPCR) Modulation : The compound may influence GPCR pathways, which are crucial for numerous physiological processes .

The mechanisms through which this compound exerts its effects are still being elucidated. Interaction studies focus on:

- Binding Affinity : Investigating how the compound binds to various receptor sites.

- Signal Transduction Pathways : Understanding how the binding influences downstream signaling cascades.

Case Studies

Recent studies have explored the biological activity of structurally related compounds, providing insights into potential therapeutic applications:

- Study on Muscarinic Agonists : A series of derivatives were synthesized that exhibited high activity at muscarinic receptors, suggesting that similar compounds could be developed for CNS applications .

- GPR Modulation Studies : Research indicates that compounds affecting GPCRs can lead to significant changes in cellular responses, which may be applicable for treating conditions like chronic pain and metabolic disorders .

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes aimed at achieving high purity for biological testing. Key steps include:

- Formation of the piperidine ring.

- Alkylation with methoxyethyl groups.

- Coupling with tetrahydrofuran derivatives.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional distinctions between the target compound and related urea derivatives:

Pharmacokinetic and Electronic Properties

- Electron-Donating vs. Withdrawing Groups : The methoxyethyl group in the target compound (electron-donating) may improve solubility compared to the methylsulfonyl analog (), which is electron-withdrawing and could reduce membrane permeability .

- Fluorinated vs. Non-Fluorinated Analogs: Fluorinated compounds (e.g., ) exhibit higher metabolic stability due to C-F bond strength, whereas the target compound’s THF group balances hydrophilicity and permeability .

- Bioisosteric Replacements : The tetrazole in mimics carboxylic acids, enhancing ionic interactions at target sites. In contrast, the THF group in the target compound may favor passive diffusion through lipid membranes .

Research Findings and Implications

- Safety Profile : The target compound’s safety data () emphasize precautions against heat and ignition sources, common for urea derivatives due to thermal instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.